molecular formula C18H13ClN2O2S B325102 N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B325102
M. Wt: 356.8 g/mol
InChI Key: SDEHVGOTBLOXMR-UHFFFAOYSA-N
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Description

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and an amide linkage

Preparation Methods

The synthesis of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 3-chlorophenylamine with a suitable carboxylic acid derivative to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN2O2S/c19-13-5-2-7-15(11-13)20-17(22)12-4-1-6-14(10-12)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

SDEHVGOTBLOXMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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